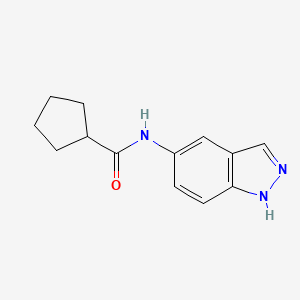

N-1H-indazol-5-ylcyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-1H-indazol-5-ylcyclopentanecarboxamide and its derivatives have been explored in various scientific studies focusing on their synthesis, molecular structure, chemical reactions, and properties. These compounds are of interest due to their biological activities and potential applications in medicinal chemistry. The indazole nucleus, in particular, is a core structure in many pharmacologically active compounds, making the study of its derivatives crucial for drug discovery and development.

Synthesis Analysis

The synthesis of indazole derivatives, including this compound, typically involves refluxing the corresponding benzotriazinones with potassium iodide in acetic acid or other standard synthetic procedures with high overall yields. These methods allow for the generation of compounds with significant antifungal activities and the exploration of their roles in various biological activities (Raffa et al., 2002; Tzvetkov et al., 2014).

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by X-ray crystallography and NMR spectroscopy, revealing their intricate configurations and contributing to understanding their chemical behavior and interaction with biological targets. Studies have demonstrated the synthesis and structural elucidation of these compounds, highlighting their potential in drug design (Zhao et al., 2014).

Chemical Reactions and Properties

Indazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, leading to the formation of structurally diverse compounds with potential therapeutic applications. These reactions are crucial for the modification and optimization of their biological activities (Hashmi et al., 2004).

Mechanism of Action

Target of Action

N-1H-indazol-5-ylcyclopentanecarboxamide is a derivative of the indazole class of compounds . Indazole derivatives have been found to interact with a variety of targets, including histone deacetylases (HDACs) , cyclo-oxygenase-2 (COX-2) , and soluble guanylate cyclase (sGC) . These targets play crucial roles in various biological processes, including gene expression, inflammation, and signal transduction.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby modulating their activity . For instance, as an HDAC inhibitor, it prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression .

Biochemical Pathways

The action of this compound on its targets affects several biochemical pathways. As an HDAC inhibitor, it impacts gene expression pathways . Its interaction with COX-2 affects the synthesis of prostaglandins, key players in inflammation . By activating sGC, it influences the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) pathway .

Result of Action

The action of this compound at the molecular and cellular levels leads to various effects. As an HDAC inhibitor, it can lead to changes in gene expression, potentially inducing cell cycle arrest and apoptosis in cancer cells . Its anti-inflammatory effects via COX-2 inhibition could reduce inflammation and pain .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1H-indazol-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c17-13(9-3-1-2-4-9)15-11-5-6-12-10(7-11)8-14-16-12/h5-9H,1-4H2,(H,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZHODCXSKEVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC3=C(C=C2)NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B5369375.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5369378.png)

![3-[({[3-(4-isopropylphenyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5369380.png)

![4-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B5369390.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(4-methylphenyl)urea](/img/structure/B5369413.png)

![N-[rel-(1R,3R)-3-aminocyclopentyl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5369420.png)

![2-{5-[4-(2-propyn-1-yloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5369421.png)

![N-({2-[benzyl(methyl)amino]pyridin-3-yl}methyl)-1-hydroxycyclopentanecarboxamide](/img/structure/B5369425.png)

![3-[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5369430.png)

![N-[1-(4-isopropylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5369436.png)

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)